molecular formula C8H13NS B14706200 2-Cyclopentylethyl thiocyanate CAS No. 24321-78-6

2-Cyclopentylethyl thiocyanate

Cat. No.: B14706200
CAS No.: 24321-78-6
M. Wt: 155.26 g/mol
InChI Key: HXLLOVXHYNEUNR-UHFFFAOYSA-N
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Description

2-Cyclopentylethyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-cyclopentylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentylethyl thiocyanate typically involves the thiocyanation of 2-cyclopentylethyl halides. One common method is the reaction of 2-cyclopentylethyl bromide with potassium thiocyanate in an aprotic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiocyanate compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylethyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media are employed.

Major Products Formed:

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-cyclopentylethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form coordination complexes with metal ions, affecting the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopentylethyl thiocyanate is unique due to its organic nature and the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research .

Properties

CAS No.

24321-78-6

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-cyclopentylethyl thiocyanate

InChI

InChI=1S/C8H13NS/c9-7-10-6-5-8-3-1-2-4-8/h8H,1-6H2

InChI Key

HXLLOVXHYNEUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCSC#N

Origin of Product

United States

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